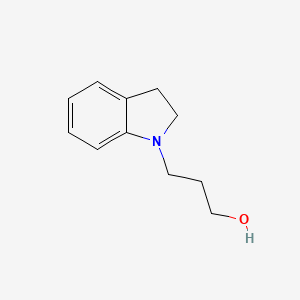

1H-Indole-1-propanol, 2,3-dihydro-

説明

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

3-(2,3-dihydroindol-1-yl)propan-1-ol |

InChI |

InChI=1S/C11H15NO/c13-9-3-7-12-8-6-10-4-1-2-5-11(10)12/h1-2,4-5,13H,3,6-9H2 |

InChIキー |

QACVRSGHYPHODM-UHFFFAOYSA-N |

正規SMILES |

C1CN(C2=CC=CC=C21)CCCO |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that indole derivatives possess significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of 1H-Indole-1-propanol, 2,3-dihydro- against various bacterial strains. The compound showed inhibitory action against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties

Indole compounds are also recognized for their anticancer potential. In vitro studies have indicated that 1H-Indole-1-propanol, 2,3-dihydro- can induce apoptosis in cancer cell lines. A notable case study involved the compound's interaction with specific signaling pathways associated with cell proliferation and survival, suggesting a mechanism that warrants further investigation for therapeutic applications .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies due to its ability to interact with various biological macromolecules. For instance, it has been tested as an inhibitor of certain kinases involved in cancer progression. The results indicated a dose-dependent inhibition of enzyme activity, providing insights into its potential as a lead compound for drug development .

2. Neuropharmacological Research

Indoles are known to influence neurotransmitter systems. Recent studies have explored the effects of 1H-Indole-1-propanol, 2,3-dihydro- on serotonin receptors, revealing its potential as a modulator of serotonergic activity. This could have implications for treating mood disorders and anxiety .

Industrial Applications

1. Synthesis of Fine Chemicals

In industrial settings, 1H-Indole-1-propanol, 2,3-dihydro- serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to be utilized in the production of various pharmaceuticals and agrochemicals .

2. Material Science

The compound's properties have been investigated for applications in material science, particularly in developing new polymers and materials with enhanced functionalities. Its incorporation into polymer matrices has shown promise in improving material strength and chemical resistance .

Data Table: Summary of Applications

類似化合物との比較

Structural and Functional Group Variations

The following table compares key structural and physicochemical features of 1H-Indole-1-propanol, 2,3-dihydro- with analogous compounds:

*Estimated based on the indoline core (119.16 g/mol) + propanol (C₃H₇OH, 60.10 g/mol).

Research Findings and Challenges

- Solubility and Bioavailability: The propanol group in 1H-Indole-1-propanol, 2,3-dihydro- may improve water solubility compared to non-polar analogs like indoline, though this remains untested .

- Structural Complexity : Triphenyl-substituted isoindoles (e.g., 104134-81-8) show reduced synthetic accessibility compared to simpler dihydroindoles, limiting their industrial use .

- Safety Profiles: Limited data exist for dihydroindole derivatives; however, compounds like 2,3-dihydro-1,3-methano-1H-phenalene require stringent safety protocols due to undefined toxicity .

準備方法

Reduction of Nitrovinyl Indole Derivatives

One well-documented method involves the reduction of 3-(2-nitrovinyl)-1H-indole derivatives to the corresponding 2,3-dihydroindole alcohols. This method is exemplified by the following steps:

- Starting Material: 3-(2-nitrovinyl)-1H-indole, synthesized via condensation of indole-2-carbaldehyde with nitroethane under basic or catalytic conditions.

- Reduction: Treatment with lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) under reflux conditions for approximately 10 hours reduces the nitrovinyl group to the corresponding amino or alcohol functionality, yielding 1H-Indole-1-propanol, 2,3-dihydro- derivatives.

- Workup: The reaction mixture is carefully quenched with water and sodium hydroxide, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated.

- Purification: The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| LiAlH4 Reduction of Nitrovinyl | LiAlH4 in THF or ether, reflux | ~10 hours | 80-85 °C | 70-85 | Requires careful quenching and workup |

| Fischer Indole Synthesis | Phenylhydrazine + acetophenone, glacial acetic acid | Minutes to hours | Reflux | 60-75 | Followed by alkylation for propanol |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, boronic acid, N-protected indole | Hours | Ambient to reflux | 65-90 | Multi-step, high selectivity |

Research Findings and Notes

- The reduction of nitrovinyl indoles with LiAlH4 is a robust method yielding 1H-Indole-1-propanol, 2,3-dihydro- derivatives with good purity after chromatographic purification.

- Fischer indole synthesis remains a classical and reliable route to the dihydroindole core, with subsequent functionalization enabling the introduction of the propanol moiety.

- Palladium-catalyzed cross-coupling reactions provide a versatile platform for structural diversification before final reduction and side-chain installation, useful in medicinal chemistry applications.

- Reaction monitoring is typically performed by thin-layer chromatography (TLC), melting point analysis, and spectroscopic methods such as NMR and IR to confirm functional group transformations.

- Purification often involves silica gel chromatography with ethyl acetate/hexane mixtures, and recrystallization from ethanol or other solvents to obtain analytically pure compounds.

Q & A

Basic Research Questions

Q. How can 1H-Indole-1-propanol, 2,3-dihydro- derivatives be synthesized, and what precursors are commonly used?

- Methodological Answer : The synthesis often begins with functionalized indoline or dihydroindole precursors. For example, 2,3-dihaloanilines (e.g., 2,3-dibromo- or dichloroanilines) can serve as intermediates for constructing the indole core via Buchwald-Hartwig amination or Ullmann coupling . The propanol side chain may be introduced via alkylation or nucleophilic substitution, with careful control of reaction conditions (e.g., anhydrous solvents, temperature) to minimize side reactions. Evidence from similar compounds suggests using protecting groups for hydroxyl or amine functionalities during multi-step syntheses .

Q. What spectroscopic techniques are critical for characterizing 1H-Indole-1-propanol, 2,3-dihydro- derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming the dihydroindole scaffold. Key signals include the indoline NH proton (~δ 5–6 ppm, broad) and the propanol CH₂ groups (δ 3.5–4.5 ppm). 2D NMR (e.g., COSY, HMBC) can resolve connectivity ambiguities, particularly for distinguishing between regioisomers .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, especially when tautomerism or stereochemistry complicates interpretation .

- Mass Spectrometry : High-resolution MS (HRMS) helps verify molecular formulas, particularly for novel derivatives .

Q. How can HPLC methods be optimized for analyzing purity in dihydroindole derivatives?

- Methodological Answer : Reverse-phase HPLC using C18 columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water (gradient elution) is effective. For 1H-Indole derivatives, adjust the pH (e.g., 0.1% formic acid) to improve peak symmetry. LogP values (e.g., ~5.32 for structurally similar compounds ) guide solvent selection. Validate methods with spiked samples to confirm resolution of impurities.

Advanced Research Questions

Q. How do tautomeric equilibria and stability impact the reactivity of 1H-Indole-1-propanol, 2,3-dihydro- derivatives?

- Methodological Answer : Dihydroindoles can exhibit tautomerism between 1H-indole and 2,3-dihydro forms. Stability is influenced by substituents and reaction conditions. For example, base-mediated isomerization of similar compounds favors the 2,3-dihydro tautomer exclusively due to thermodynamic stabilization . To study this, use variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers. Monitor tautomeric ratios via integration of distinct proton signals in DMSO-d₆ .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects, dynamic processes (e.g., tautomerism), or incorrect computational models. For example:

- If observed NMR shifts deviate from predictions, re-optimize the computational geometry using explicit solvent models (e.g., PCM for DMSO).

- For unexpected UV-Vis absorption bands, validate via time-dependent DFT (TD-DFT) with CAM-B3LYP functional .

- Cross-validate with alternative techniques (e.g., IR for hydrogen bonding analysis) .

Q. What strategies are effective for synthesizing 4-functionalized-1H-indoles from dihydroindole precursors?

- Methodological Answer : Functionalization at the 4-position requires regioselective C–H activation. Use directing groups (e.g., pyridine, amides) in transition-metal-catalyzed reactions. For example, palladium-catalyzed C–H arylation with aryl iodides under microwave irradiation achieves high yields. Alternatively, employ radical-based methods (e.g., photoredox catalysis) for halogenation or alkylation .

Q. How does the propanol side chain influence the compound’s reactivity in heterocyclic synthesis?

- Methodological Answer : The hydroxyl group in the propanol chain enables participation in cyclization reactions. For example, intramolecular Mitsunobu reactions can form oxazolidinones or tetrahydrofuran rings. Steric effects from the dihydroindole scaffold may slow reactivity, necessitating elevated temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。